2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
説明
2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a bicyclic pyrimidine derivative featuring a central piperazine ring bridging two pyrimidine moieties. The dimethylamino substituents at both the 4-position of the first pyrimidine and the terminal pyrimidin-4-amine confer unique electronic and steric properties. This compound has drawn interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
特性
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8/c1-21(2)13-5-7-17-15(19-13)23-9-11-24(12-10-23)16-18-8-6-14(20-16)22(3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDJYMCGHVVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds such as imatinib, which also contains a pyrimidine ring and a piperazine group, are known to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions could potentially lead to the inhibition of the target enzyme’s activity, thereby affecting the downstream cellular processes.
生物活性
The compound 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS Number: 2415511-40-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in oncology and other disease areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 309.37 g/mol. Its structural characteristics include:
- Pyrimidine Rings : These are known for their role in nucleic acid structures and as pharmacophores in drug design.
- Piperazine Moiety : Often associated with improved pharmacokinetic properties and enhanced binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N7 |
| Molecular Weight | 309.37 g/mol |
| CAS Number | 2415511-40-7 |
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds similar to the target compound exhibited IC50 values ranging from 27.6 µM to 43 µM, indicating a strong inhibitory effect on tumor cell proliferation .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Inhibition of Proliferation : Compounds have been shown to inhibit cell migration and invasion, critical factors in cancer metastasis .
Case Studies
A notable case study involved the evaluation of similar pyrimidine derivatives against various cancer cell lines, demonstrating a selective cytotoxicity profile that suggests potential for targeted therapy . The study utilized a variety of assays to assess cell viability and apoptosis, confirming the efficacy of these compounds.
Table 2: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 27.6 | Apoptosis induction |
| Cell Proliferation | A431 (vulvar carcinoma) | Not specified | Inhibition of migration |
| Antimalarial Activity | Plasmodium falciparum | Not specified | Antiplasmodial effects |
科学的研究の応用
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes:
- Pyrimidine rings : Known for their role in nucleic acids and various biological activities.
- Piperazine moiety : Often used in drug design for its ability to modulate receptor interactions.
- Dimethylamino groups : These enhance the compound's solubility and biological activity.
Medicinal Chemistry Applications
- Anticancer Activity :
- Tyrosine Kinase Inhibition :
- Neuropharmacology :
Research Applications
- Biological Assays :
- Drug Development :
Case Studies
類似化合物との比較
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(2-(dimethylamino)ethyl)piperazine-1-carbodithioate (2d)
- Structure: Shares the pyrimidin-2-yl-piperazine core but includes a carbodithioate group and an additional dimethylaminoethyl-piperazine chain.
- Synthesis : Prepared via carbodithioate functionalization of the piperazine ring, yielding a 70% product with a melting point of 113–117°C. IR spectroscopy confirmed the presence of an amide C=O stretch (1633 cm⁻¹) and aromatic C=N bonds (1581–1423 cm⁻¹) .
- Key Difference : The carbodithioate moiety enhances metal-binding capacity, a feature absent in the target compound.
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Structure: Substitutes the dimethylamino group with a cyclohexylamine and introduces a sulfonated acenaphthylene group.
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (21)
- Structure : Replaces the piperazine bridge with pyrazole rings and introduces chlorine at the pyrimidine 5-position.
- Activity : Demonstrated potent CDK2 inhibition (IC₅₀ = 12 nM), highlighting the impact of halogenation on kinase binding .
Physicochemical Properties
*LogP calculated using ChemDraw v22.0.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves three key steps:
- Pyrimidine Core Formation : Cyclization of β-diketones or amidines under acidic/basic conditions to form the pyrimidine core.
- Piperazine Attachment : Nucleophilic substitution or reductive amination to introduce the piperazine ring.
- Dimethylation : Alkylation of the amine group using dimethyl sulfate or methyl iodide under basic conditions (pH 8–10).
Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and catalyst screening (e.g., Pd/C for reductive steps). Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (1H/13C) : Resolves piperazine and pyrimidine protons (δ 2.5–3.5 ppm for N-methyl groups; δ 8.0–8.5 ppm for pyrimidine protons).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) achieve >98% purity.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 429.5 (calculated for C24H27N7O) .
Q. How does the compound react under oxidative or reductive conditions, and what derivatives are formed?
- Methodological Answer :
- Oxidation : Using KMnO4 in acidic medium generates hydroxylated pyrimidine derivatives.
- Reduction : NaBH4 in methanol reduces the pyrimidine ring, yielding dihydro or tetrahydro derivatives.
- Substitution : Halogenation (e.g., NBS in DMF) introduces bromine at the pyrimidine C5 position. Monitor reactivity via TLC and isolate products using flash chromatography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace dimethylamino groups with morpholino or piperidine moieties.
- Biological Assays : Test analogs against kinase targets (e.g., EGFR, PI3K) using enzymatic inhibition assays (IC50 determination).
- Data Analysis : Correlate substituent electronegativity/logP with activity using multivariate regression. Prioritize analogs with >50% inhibition at 10 µM .
Q. What experimental strategies are recommended for identifying the compound’s molecular targets in neurological studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize brain tissue lysates on sensor chips to measure binding kinetics (KD calculation).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified receptors (e.g., serotonin or dopamine receptors).
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing activity in receptor-deficient cell lines .
Q. How can computational modeling predict binding modes and guide structural modifications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with piperazine.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Train models on IC50 data from analogs to predict optimal substituents for enhanced potency .
Q. How should researchers resolve contradictions in reported solubility or bioavailability data?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to measure equilibrium solubility.
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models (AUC0–24h calculation). Address discrepancies by verifying particle size (via DLS) and crystallinity (PXRD) .
Q. What advanced analytical methods are critical for detecting degradation products during stability studies?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases to separate degradation products.
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Identify oxidation products (e.g., N-oxide derivatives) via MS/MS fragmentation patterns .
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